

# An In-depth Technical Guide to the Synthesis of Disperse Yellow 7

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Audience: Researchers, scientists, and chemical development professionals.

**Disperse Yellow 7**, identified by the Colour Index designation C.I. 26090, is a monoazo dye utilized for its vibrant yellow color in the dyeing of synthetic fibers such as polyester, acetate, and nylon.[1] Its low solubility in water makes it suitable for application as a dispersion in aqueous dyebaths for coloring hydrophobic textiles.[1][2] This guide details the chemical synthesis, experimental protocols, and characterization of **Disperse Yellow 7**.

# **Physicochemical Properties**

**Disperse Yellow 7** is an organic compound whose color is derived from the azo group (-N=N-), which acts as a chromophore.[1][3] Key physical and chemical properties are summarized below.



| Property          | Value   |
|-------------------|---|
| IUPAC Name        | 2-methyl-4-[(E)-{4-[(E)-<br>phenyldiazenyl]phenyl}diazenyl]phenol[1][4]           |
| Synonyms          | C.I. Disperse Yellow 7, C.I. 26090, 4-[4-<br>(Phenylazo)phenylazo]-o-cresol[1][5] |
| CAS Number        | 6300-37-4[1][2]   |
| Molecular Formula | C19H16N4O[1][6]   |
| Molecular Weight  | 316.36 g/mol [1][6]   |
| Appearance        | Red-light yellow to dark brown powder[1]  |
| Solubility        | Low solubility in water; soluble in acetone and DMF[1][3]                         |

## **Synthesis Pathway**

The synthesis of **Disperse Yellow 7** is a classic example of an azo coupling reaction, which proceeds in two primary stages.[1][2] The first stage is the diazotization of a primary aromatic amine, 4-(Phenyldiazenyl)benzenamine. The second stage involves the coupling of the resulting diazonium salt with a coupling component, o-Cresol, to yield the final dye product.[1] [3][6]

Caption: Synthesis pathway of **Disperse Yellow 7** via diazotization and azo coupling.[1]

## **Experimental Protocols**

This section outlines a representative laboratory-scale method for the synthesis of **Disperse Yellow 7**.[1]

3.1 Materials and Reagents



| Reagent                                 | Molar Mass ( g/mol<br>) | Quantity (0.05 mol scale) | Moles     |
|---|-------------------------|---------------------------|-----------|
| 4-<br>(Phenyldiazenyl)benz<br>enamine   | 197.24                  | 9.86 g                    | 0.05 mol  |
| Sodium Nitrite<br>(NaNO <sub>2</sub> )  | 69.00                   | 3.62 g                    | 0.052 mol |
| Concentrated Hydrochloric Acid (HCI)    | 36.46                   | ~15 mL                    | -         |
| o-Cresol                                | 108.14                  | 5.41 g                    | 0.05 mol  |
| Sodium Hydroxide<br>(NaOH)              | 40.00                   | 2.00 g                    | 0.05 mol  |
| Water, Ice, Ethanol,<br>Sodium Chloride | -                       | As needed                 | -         |

## 3.2 Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

- In a 250 mL beaker, prepare a solution of 4-(phenyldiazenyl)benzenamine (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).[1]
- Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate.[1][3]
- In a separate beaker, dissolve sodium nitrite (0.052 mol) in a minimal amount of cold water (e.g., 15 mL).[1]
- Slowly add the cold sodium nitrite solution dropwise to the cold amine hydrochloride suspension while maintaining vigorous stirring.[1][3]
- Keep the temperature of the reaction mixture below 5 °C throughout the addition to ensure the stability of the diazonium salt.[3]



After the addition is complete, continue stirring the mixture for an additional 20-30 minutes.
 [1][3] The formation of a clear solution indicates the completion of the diazotization reaction, yielding the diazonium salt solution.

## 3.3 Step 2: Azo Coupling

- In a separate 500 mL beaker, dissolve o-Cresol (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol in 50 mL of water).[1]
- Cool this alkaline solution to 0-5 °C in an ice bath.[1]
- Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold o-Cresol solution.[1]
- A colored precipitate of **Disperse Yellow 7** will form immediately. The reaction is typically carried out under slightly alkaline conditions to activate the phenol for electrophilic substitution.[1]

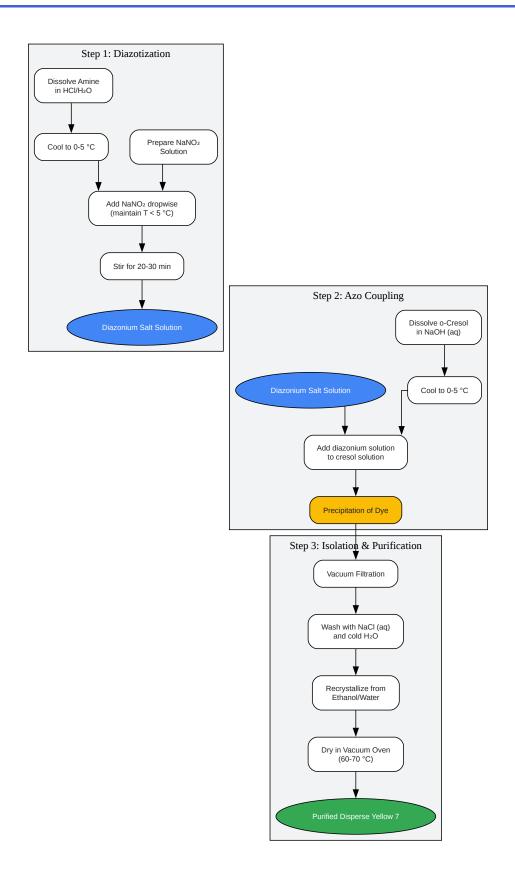
#### 3.4 Isolation and Purification

- Isolate the crude dye product by vacuum filtration.[1]
- Wash the filter cake first with a saturated sodium chloride solution to remove impurities,
   followed by washes with cold water until the filtrate becomes neutral.[1]
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]
- Dry the purified Disperse Yellow 7 in a vacuum oven at 60-70 °C.[1]

# **Experimental Workflow**

The logical flow of the experimental procedure is depicted in the following diagram.





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Caption: General experimental workflow for the synthesis of **Disperse Yellow 7**.



## Characterization

The synthesized dye should be characterized using various analytical techniques to confirm its structure and assess its purity.[1]

| Technique                                       | Purpose & Expected Results  |
|---|---|
| UV-Visible Spectroscopy                         | To determine the wavelength of maximum absorbance (λmax) in a suitable solvent (e.g., ethanol or acetone). The λmax is characteristic of the dye's chromophoric system.[1]                          |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify characteristic functional groups.  Expected peaks include N=N stretching for the azo group, O-H stretching for the phenol group, and C-H stretching for the aromatic rings.[1]          |
| Nuclear Magnetic Resonance (NMR) Spectroscopy   | <sup>1</sup> H and <sup>13</sup> C NMR spectroscopy can be used to provide detailed information about the chemical structure and confirm the arrangement of protons and carbons in the molecule.[3] |
| Mass Spectrometry (MS)                          | To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming the structure.[3]   |

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